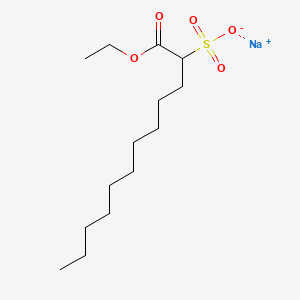
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt is a chemical compound with a molecular formula of C14H27NaO5S. It is an ester derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid. This compound is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt typically involves the esterification of dodecanoic acid with ethanol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Dodecanoic acid+Ethanol+Sulfonating agent→Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in continuous processes using closed systems. Automated packing machines with local exhaust ventilation are used to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and ethanol.
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanoic acid and ethanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt has a wide range of applications in scientific research:
- Medicine
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Biological Activity
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt (CAS No. 23713883) is a surfactant compound with various biological activities. This article explores its biological properties, including toxicity, absorption characteristics, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₂₇NaO₅S
- Molecular Weight : 320.43 g/mol
- Solubility : High water solubility (>1000 g/L at 20 °C) .
Absorption and Toxicokinetics
Research indicates that dodecanoic acid derivatives exhibit significant absorption through biological membranes:
- An in vitro study using human skin showed an increasing absorption rate over time, with a maximum rate of 30.1 ± 13.6 µg/cm² observed after 48 hours .
- In vivo studies in rats demonstrated absorption rates ranging from 0.1 to 0.6 µg/cm² , depending on exposure duration .
Toxicity Studies
Toxicity assessments reveal important safety profiles:
- Acute Toxicity : Limited data exists; however, related compounds have shown low acute oral toxicity in rats at concentrations up to 47.5% .
- Irritation Potential : The compound is classified as a Category 2A Eye Irritant under the Globally Harmonized System due to observed eye irritation at certain concentrations .
- Repeated Dose Toxicity : In a 28-day feeding study with an analogue compound, the No Observed Adverse Effect Level (NOAEL) was established at >1000 mg/kg bw/day , indicating good tolerance at high doses .
Genotoxicity
Studies on genotoxicity have yielded negative results for related compounds:
- In bacterial reverse mutation assays and cell gene mutation tests, no mutagenic effects were observed at concentrations up to 72.45% .
Applications and Case Studies
Dodecanoic acid derivatives are being explored for various applications:
- Surfactant Use : Due to its surfactant properties, it may be beneficial in formulations for cleaning agents and personal care products.
- Pharmaceutical Applications : Research suggests potential use in drug delivery systems due to its ability to enhance skin permeability .
Case Study: Skin Absorption
In a notable case study involving skin absorption, researchers applied dodecanoic acid derivatives to human volunteers. The results indicated significant irritation from day four onwards in most subjects, highlighting the need for caution in topical formulations .
Summary of Findings
The biological activity of this compound demonstrates promising characteristics along with necessary safety considerations. Key findings include:
| Property | Observation |
|---|---|
| Maximum Absorption Rate | 30.1 ± 13.6 µg/cm² (in vitro) |
| Acute Toxicity | Low toxicity at high concentrations |
| Eye Irritation | Category 2A Eye Irritant |
| NOAEL | >1000 mg/kg bw/day (28-day study) |
| Genotoxicity | Negative results in assays |
Properties
CAS No. |
6148-95-4 |
|---|---|
Molecular Formula |
C14H27NaO5S |
Molecular Weight |
330.42 g/mol |
IUPAC Name |
sodium;1-ethoxy-1-oxododecane-2-sulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-3-5-6-7-8-9-10-11-12-13(20(16,17)18)14(15)19-4-2;/h13H,3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
KUKNCJPXHYWOSX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















